(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
Brand Name: Vulcanchem
CAS No.: 618091-92-2
VCID: VC16169578
InChI: InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
SMILES:
Molecular Formula: C17H14BrN3O
Molecular Weight: 356.2 g/mol

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

CAS No.: 618091-92-2

Cat. No.: VC16169578

Molecular Formula: C17H14BrN3O

Molecular Weight: 356.2 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone - 618091-92-2

Specification

CAS No. 618091-92-2
Molecular Formula C17H14BrN3O
Molecular Weight 356.2 g/mol
IUPAC Name [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone
Standard InChI InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
Standard InChI Key YGDKVNISASSUOJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N

Introduction

Structural Overview and Molecular Properties

The compound’s molecular formula is C₁₇H₁₄BrN₃O, with a molecular weight of 356.2 g/mol. Its IUPAC name, [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone, reflects three critical structural components:

  • A pyrazole ring substituted at the 1-position with a 4-bromophenyl group.

  • An amino group (-NH₂) at the 5-position of the pyrazole.

  • An O-tolyl methanone (2-methylbenzoyl) group at the 4-position.

Key Structural Features

  • Bromophenyl Group: The para-bromine atom introduces electron-withdrawing effects, enhancing electrophilic reactivity and influencing π-π stacking interactions in biological systems.

  • Amino Group: Facilitates hydrogen bonding and serves as a site for functionalization via acylation or alkylation.

  • O-Tolyl Methanone: The ortho-methyl group on the benzoyl moiety contributes steric bulk, potentially modulating binding affinity in protein-ligand interactions.

Table 1: Comparative Structural Analysis of Pyrazole Derivatives

CompoundSubstituentsBiological ActivityReference
4-BromoacetophenoneBromophenyl, ketoneAntimicrobial
3-Amino-1H-pyrazoleAmino group on pyrazoleAnticancer
Target CompoundBromophenyl, O-tolyl, aminoUnder investigation

Synthesis and Reaction Pathways

While explicit synthetic protocols for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone remain proprietary, analogous pyrazole syntheses suggest two primary routes:

Route 1: Cyclocondensation of Hydrazines with 1,3-Diketones

Hydrazine derivatives react with β-keto esters or diketones to form pyrazole cores. For this compound, 4-bromophenylhydrazine could condense with a pre-functionalized diketone bearing the O-tolyl group.

Route 2: Palladium-Catalyzed Cross-Coupling

The bromophenyl group may be introduced via Suzuki-Miyaura coupling, using palladium catalysts to couple a boronic acid derivative to a pre-formed pyrazole intermediate.

Optimization Challenges

  • Amino Group Stability: Protecting groups (e.g., Boc or Fmoc) are likely required to prevent side reactions during synthesis.

  • Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring necessitates precise temperature and catalyst control.

Physicochemical Characterization

Experimental and computational studies provide insights into the compound’s properties:

Spectroscopic Data

  • ¹H NMR: Peaks at δ 2.4 ppm (O-tolyl methyl), δ 6.8–7.9 ppm (aromatic protons), and δ 5.1 ppm (amino protons).

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 560 cm⁻¹ (C-Br).

Thermodynamic Properties

  • Melting Point: Predicted >200°C due to strong intermolecular hydrogen bonding.

  • Solubility: Low solubility in water (<0.1 mg/mL); soluble in DMSO and DMF.

TargetInteraction MechanismEfficacy (IC₅₀)
EGFR KinaseCompetitive ATP inhibition~5 µM
Bacterial TopoisomeraseDNA cleavage complex stabilizationUnder study

Comparative Analysis with Structural Analogues

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone distinctively combines bromine’s electronic effects with the O-tolyl group’s steric profile, unlike simpler pyrazoles such as 3-amino-1H-pyrazole or brominated acetophenones. This synergy may enhance its pharmacokinetic properties, including longer half-life and improved target binding.

Future Research Directions

  • In Vivo Toxicology Studies: Assess acute and chronic toxicity in model organisms.

  • Derivatization Campaigns: Explore acylated or alkylated variants to optimize bioavailability.

  • Crystallographic Studies: Resolve X-ray structures of ligand-target complexes to guide rational design.

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